7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide

Description

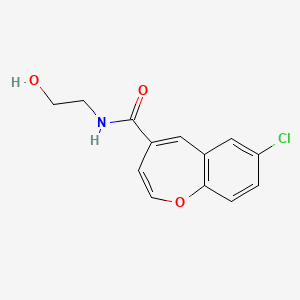

7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is a benzoxepine-derived compound characterized by a seven-membered oxepine ring fused to a benzene moiety. The structure includes a chlorine substituent at position 7 and a carboxamide group at position 4, with the amide nitrogen linked to a 2-hydroxyethyl chain.

Properties

IUPAC Name |

7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c14-11-1-2-12-10(8-11)7-9(3-6-18-12)13(17)15-4-5-16/h1-3,6-8,16H,4-5H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPKQENGNYSYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=CO2)C(=O)NCCO)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate electrophile.

Amidation: The final step involves the reaction of the chlorinated benzoxepine with 2-aminoethanol to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted benzoxepines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide

This compound (reported in ) shares the benzoxepine core and chloro-substituent but differs in the amide side chain, where a 2-methoxyphenyl group replaces the 2-hydroxyethyl chain. Key comparative data are summarized below:

Structural Implications :

- The hydroxyethyl group increases polarity, reducing logP by ~1.4 units compared to the methoxyphenyl analog. This enhances aqueous solubility but may limit membrane permeability.

- The methoxyphenyl group contributes to higher lipophilicity, favoring passive diffusion across biological membranes. Its lower polar surface area (35.887 Ų vs. ~78.5 Ų) suggests reduced hydrogen-bonding capacity, which may influence protein target interactions .

Pyrimidine Derivatives with Hydroxyethyl Side Chains

highlights pyrimidine-based acyclonucleosides (e.g., penciclovir analogs) featuring hydroxyethyl side chains. Although structurally distinct from benzoxepines, these compounds provide insights into the role of hydroxyethyl groups in biological activity:

- Antiviral Activity : Hydroxyethyl-substituted pyrimidines act as substrates for herpes simplex virus thymidine kinase (HSV-1 TK), enabling phosphorylation and antiviral effects. The hydroxyethyl chain’s flexibility and hydrogen-bonding capacity are critical for enzyme recognition .

- Synthetic Yields : Alkylation of N-anionic intermediates (Method A) yields hydroxyethyl derivatives more efficiently (~60–70% yields) than silylation-based approaches (Method B, ~30–40%) .

Comparative Relevance :

While the benzoxepine core of this compound differs from pyrimidines, its hydroxyethyl group may similarly enhance interactions with enzymatic targets or improve solubility for drug delivery.

Phenolic Compounds with Hydroxyethyl Moieties

identifies phenolic compounds like tyrosol (4-(2-hydroxyethyl)phenol) and hydroxytyrosol in olive extracts. These share the 2-hydroxyethyl motif but lack the benzoxepine scaffold:

- Antioxidant Properties : Hydroxyethyl groups in tyrosol derivatives contribute to radical scavenging and metal-chelating activities, which are pivotal in oxidative stress modulation .

- Metabolic Stability : The hydroxyl group in hydroxyethyl chains may increase metabolic susceptibility (e.g., glucuronidation), affecting pharmacokinetics .

Comparative Relevance : The hydroxyethyl group in this compound could impart similar antioxidant or metabolic traits, though this requires experimental validation.

Biological Activity

7-chloro-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a benzoxepine ring structure with a chloro group and a hydroxyethyl substituent, which may influence its biological interactions. The molecular formula is C13H13ClN2O3, and its structure can be represented as follows:

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, potentially leading to inhibition of critical cellular pathways. Research indicates that it may induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). The cytotoxicity was evaluated using MTT assays, revealing significant cell death at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| HT29 | 12 |

Case Studies

- Anticancer Studies : A study conducted on A549 and HT29 cell lines showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed the induction of apoptotic pathways.

- Antimicrobial Efficacy : Another investigation assessed the compound's antimicrobial effects against clinical isolates of Staphylococcus aureus. Results indicated that the compound significantly inhibited bacterial growth, supporting its potential as an antimicrobial agent.

Comparison with Similar Compounds

When compared to structurally similar compounds such as N-benzyl-7-chloro-1-benzoxepine-4-carboxamide, this compound exhibited superior activity against specific cancer cell lines while maintaining comparable antimicrobial effects. This suggests that the hydroxyethyl group may enhance its therapeutic potential.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| N-benzyl-7-chloro-1-benzoxepine-4-carboxamide | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.